molecular formula C9H10N2O4 B1296092 Methyl 2-(methylamino)-5-nitrobenzoate CAS No. 3558-14-3

Methyl 2-(methylamino)-5-nitrobenzoate

Cat. No.: B1296092
CAS No.: 3558-14-3
M. Wt: 210.19 g/mol
InChI Key: XSXPHEWACUOLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylamino)-5-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methylamino group and a nitro group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-5-nitrobenzoate typically involves the nitration of methyl 2-aminobenzoate followed by methylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the benzene ring. The methylation step involves the reaction of the nitrated product with methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methylamino)-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the methylamino group is oxidized to a nitroso or nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Methyl 2-(amino)-5-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 2-(nitroso)-5-nitrobenzoate or Methyl 2-(nitro)-5-nitrobenzoate.

Scientific Research Applications

Chemistry: Methyl 2-(methylamino)-5-nitrobenzoate is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced in vivo, providing insights into cellular reduction processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can form hydrogen bonds with target molecules, influencing their activity. The compound’s overall effect depends on the specific pathways and targets involved in its application.

Comparison with Similar Compounds

    Methyl 2-(amino)-5-nitrobenzoate: Similar structure but with an amino group instead of a methylamino group.

    Methyl 2-(methylamino)-4-nitrobenzoate: Similar structure but with the nitro group at a different position.

    Methyl 2-(methylamino)-5-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: Methyl 2-(methylamino)-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which influence its reactivity and interactions. The combination of a nitro group and a methylamino group on the benzoate structure provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 2-(methylamino)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-8-4-3-6(11(13)14)5-7(8)9(12)15-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXPHEWACUOLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313082
Record name Methyl 2-(methylamino)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-14-3
Record name 3558-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(methylamino)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.